C18H20ClNO4S
Description
C₁₈H₂₀ClNO₄S is a chlorinated sulfonyl-containing carbamate derivative with a molecular weight of 381.87 g/mol. Its structure varies depending on synthetic pathways, but common features include:
Properties
Molecular Formula |
C18H20ClNO4S |
|---|---|
Molecular Weight |
381.9 g/mol |
IUPAC Name |
(2S)-2-[[4-(4-chlorophenyl)phenyl]sulfonylamino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H20ClNO4S/c1-12(2)11-17(18(21)22)20-25(23,24)16-9-5-14(6-10-16)13-3-7-15(19)8-4-13/h3-10,12,17,20H,11H2,1-2H3,(H,21,22)/t17-/m0/s1 |
InChI Key |
YFSXCEZNEFYQAD-KRWDZBQOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Spectroscopic Characterization :
- 1H-NMR (acetone-d6): Peaks at δ 1.21 (s, 9H, tert-butyl), 6.07 (d, J=10.9 Hz, CH-NH), and aromatic protons between δ 7.44–7.97 .
- 13C-NMR : Key signals include δ 28.2 (tert-butyl carbons), 80.6 (C(CH₃)₃), and 154.8 (carbonyl) .
- HRMS confirms molecular ion alignment with theoretical values .
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| C₁₈H₂₀ClNO₄S (tert-butyl) | C₁₈H₂₀ClNO₄S | 381.87 | tert-butyl carbamate, sulfonyl | 75 | PE crystallization |
| C₁₈H₂₀ClNO₄S (benzyl) | C₁₈H₂₀ClNO₄S | 381.87 | benzyl carbamate, chlorosulfonyl | N/A | N/A |
| Clopidogrel (C002055) | C₁₆H₁₆ClNO₃S | 337.82 | thienopyridine, methyl ester | N/A | Industrial synthesis |
| C₇H₁₀ClNS (C002056) | C₇H₁₀ClNS | 175.68 | thiol, chloroalkyl | N/A | N/A |
Key Observations :
- Isomeric Variability: Despite identical molecular formulas (e.g., C₁₈H₂₀ClNO₄S), structural isomers differ in substituent placement. The tert-butyl variant is more lipophilic than the benzyl variant , impacting solubility and reactivity.
Reaction Efficiency and Yield
- C₁₈H₂₀ClNO₄S Synthesis: Yields vary significantly (51–75%) based on purification methods. PE crystallization achieves higher yields (75%) than chloroform (57%), likely due to better solubility control .
- Byproduct Formation : The tert-butyl derivative’s synthesis produces fewer byproducts than the phenylsulfonyl analog (51% yield), attributed to the stabilizing effect of the tert-butyl group on intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
